molecular formula C8H7F3N2S B162154 [4-(Trifluoromethyl)phenyl]thiourea CAS No. 1736-72-7

[4-(Trifluoromethyl)phenyl]thiourea

Cat. No. B162154
M. Wt: 220.22 g/mol
InChI Key: OWTDDZMFRLUBQI-UHFFFAOYSA-N
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Patent
US08080668B2

Procedure details

3-Bromo-2-oxo-propionic acid ethyl ester (0.59 mL) was added to a suspension of (4-trifluoromethyl-phenyl)-thiourea (1 grams), obtained in step (ii) of example-1, in ethanol (20 mL) and refluxed for about 12 hours. The reaction mixture was cooled and the solid obtained was filtered and dissolved in a minimum amount ethanol. 10% sodium hydroxide solution (10 mL) was added and stirred at about 25-35° C. for about 12 hours. The reaction mixture was then diluted with water and acidified with saturated citric acid solution. The solid that precipitated was filtered washed with water and dried to give the product (0.65 grams).
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:9])[C:5](=O)[CH2:6]Br)C.[F:10][C:11]([F:23])([F:22])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19]([NH2:21])=[S:20])=[CH:14][CH:13]=1>C(O)C>[F:23][C:11]([F:10])([F:22])[C:12]1[CH:13]=[CH:14][C:15]([NH:18][C:19]2[S:20][CH:6]=[C:5]([C:4]([OH:3])=[O:9])[N:21]=2)=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
0.59 mL
Type
reactant
Smiles
C(C)OC(C(CBr)=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC(=S)N)(F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at about 25-35° C. for about 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for about 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a minimum amount ethanol
ADDITION
Type
ADDITION
Details
10% sodium hydroxide solution (10 mL) was added
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with water
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC=1SC=C(N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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